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Lithium cyanide

Cat. No.: B1604797
CAS No.: 2408-36-8
M. Wt: 33 g/mol
InChI Key: JORQDGTZGKHEEO-UHFFFAOYSA-N
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Description

Contextualization within Main Group Cyanide Chemistry

Lithium cyanide (LiCN) is an inorganic compound that holds a significant position within the broader field of main group cyanide chemistry. This area of chemistry explores cyanide compounds of elements in the s- and p-blocks of the periodic table. While alkali metals like sodium and potassium form well-known cyanide salts, the cyanides of lighter main group elements, including lithium, often exhibit more covalent character. dntb.gov.ua The chemistry of these compounds is diverse, with applications ranging from synthetic chemistry to materials science. dntb.gov.ua

Unlike the heavier alkali cyanides such as sodium cyanide (NaCN) and potassium cyanide (KCN) which adopt cubic crystal structures, this compound has a distinct orthorhombic crystal structure. wikipedia.org This structural difference is attributed to the small ionic radius and high charge density of the lithium cation, which influences its coordination environment and bonding characteristics. The study of this compound, therefore, provides valuable insights into how the properties of the cation affect the structure and reactivity of the resulting cyanide compound.

Historical Trajectories in Chemical Synthesis and Characterization

The journey of this compound's synthesis and characterization is linked to the broader history of lithium chemistry, which began with the isolation of lithium metal in 1821. nih.gov The synthesis of LiCN itself was developed later as chemists began to explore reactions between lithium compounds and various cyanide sources.

Early methods for preparing this compound involved the direct reaction of lithium hydroxide (B78521) with hydrogen cyanide. wikipedia.org A significant advancement in laboratory-scale synthesis was the use of acetone (B3395972) cyanohydrin with lithium hydride, a method that avoids the need to handle highly volatile and toxic hydrogen cyanide directly. wikipedia.org Another route involves the reaction of lithium metal with silver(I) cyanide in tetrahydrofuran (B95107). chemicalbook.com

A pivotal moment in the characterization of this compound came in 1942 when Lely and Bijvoet elucidated its crystal structure. mdpi.com Their work revealed a distorted fourfold coordination geometry, a finding that highlighted the structural differences between LiCN and other alkali metal cyanides. More contemporary methods have focused on producing high-purity, donor-free LiCN, for example, by reacting trimethylsilyl (B98337) cyanide (Me3SiCN) with methyllithium (B1224462) (Li[Me]) in diethyl ether. researchgate.net

Contemporary Research Paradigms and Scientific Significance

Modern research on this compound has expanded into several key areas, driven by its unique properties and potential applications. One significant area of investigation is its use as a cyanation agent in organic synthesis. wikipedia.org It is employed to convert various organic halides into the corresponding nitriles, which are important intermediates in the production of pharmaceuticals and agrochemicals. Research has also explored the use of LiCN in non-aqueous solvents like tetrahydrofuran to achieve high efficiency and selectivity in these cyanation reactions.

In the realm of materials science, this compound is being investigated for its potential role in the development of advanced batteries. For instance, it has been used in the synthesis of electrolyte additives like lithium cyano tris(2,2,2-trifluoroethyl) borate (B1201080) (LCTFEB) for high-performance lithium metal batteries. acs.org The incorporation of such additives can improve the electrochemical performance of batteries by modifying the solid electrolyte interphase (SEI) on the lithium metal anode. acs.org Furthermore, recent studies on pseudohalide argyrodites like Li6PS5CN have shown that the presence and dynamics of the cyanide ion can influence lithium-ion diffusion, a critical factor for solid-state electrolytes. acs.org The ability of the cyanide group to form covalent bonds is also being explored as a means to potentially enhance the efficiency of lithium-ion batteries.

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula LiCN
Molar Mass 32.959 g/mol wikipedia.org
Appearance White crystalline solid wikipedia.org
Density 1.073 g/cm³ (at 18 °C) wikipedia.org
Melting Point 160 °C (decomposes) wikipedia.org
Solubility in Water Highly soluble wikipedia.org
Crystal Structure Orthorhombic wikipedia.org

Comparison of Alkali Metal Cyanides

CompoundFormulaMolecular Weight ( g/mol )Physical StateSolubility in Water
This compound LiCN32.96Crystalline solidHighly soluble
Sodium cyanide NaCN49.01White solid48 g/100 mL
Potassium cyanide KCN65.12White crystalline solid71.6 g/100 mL
Copper(I) cyanide CuCN89.56White to cream-colored powderInsoluble

This table presents a comparative analysis of this compound with other common cyanide compounds. Data is sourced from multiple references.

Structure

2D Structure

Chemical Structure Depiction
molecular formula LiCN<br>CLiN B1604797 Lithium cyanide CAS No. 2408-36-8

Properties

IUPAC Name

lithium;cyanide
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InChI

InChI=1S/CN.Li/c1-2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORQDGTZGKHEEO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[Li+].[C-]#N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

LiCN, CLiN
Record name lithium cyanide
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DSSTOX Substance ID

DTXSID10946920
Record name Lithium cyanide
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Molecular Weight

33.0 g/mol
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Physical Description

Clear brownish-yellow liquid; [MSDSonline]
Record name Lithium cyanide
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CAS No.

2408-36-8
Record name Lithium cyanide
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Record name Lithium cyanide
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Record name Lithium cyanide
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Synthesis Methodologies and Advanced Preparative Chemistry

Direct Synthetic Routes

Direct synthetic methods for producing lithium cyanide often involve the reaction of a lithium source with a cyanide-containing compound. These routes are valued for their straightforwardness and are commonly employed for laboratory-scale preparations.

Reaction of Lithium Hydroxide (B78521) with Hydrogen Cyanide

The reaction between lithium hydroxide (LiOH) and hydrogen cyanide (HCN) represents a fundamental and direct method for the synthesis of this compound. vaia.comwikiwand.comwikipedia.org This acid-base neutralization reaction yields this compound and water as the products.

LiOH + HCN → LiCN + H₂O vaia.com

While this method is direct, the high toxicity and volatility of hydrogen cyanide gas necessitate stringent safety precautions. vaia.com In some applications, catalytic amounts of lithium hydroxide have been used to promote the addition of hydrogen cyanide to other organic molecules, highlighting the reactivity of the components. thieme-connect.de

Utilization of Acetone (B3395972) Cyanohydrin as a Precursor

To circumvent the hazards associated with handling hydrogen cyanide directly, acetone cyanohydrin ((CH₃)₂C(OH)CN) serves as a safer and more convenient surrogate. wikiwand.comwikipedia.org This method involves the reaction of acetone cyanohydrin with a strong lithium base, such as lithium hydride (LiH), to produce this compound, acetone, and hydrogen gas. wikiwand.comwikipedia.orgchemeurope.com

(CH₃)₂C(OH)CN + LiH → LiCN + (CH₃)₂CO + H₂ wikipedia.orgchemeurope.com

This approach is particularly useful for laboratory-scale preparations where the in-situ generation of the cyanide source is preferred. wikiwand.comwikipedia.org The reaction of acetone cyanohydrin with methyllithium (B1224462) (MeLi) can also produce a LiCN·acetone complex, which is useful for further organic transformations. researchgate.net

Non-Aqueous Cyanation of Halides

This compound is an effective reagent for the non-aqueous cyanation of various organic halides to produce the corresponding nitriles. researchgate.netthieme-connect.de This displacement reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), where this compound exhibits good solubility. thieme-connect.de This property gives it an advantage over other alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN), which often fail to give the desired product under these conditions. thieme-connect.de The efficiency of this method has been demonstrated for the conversion of various primary alkyl halides into nitriles. thieme-connect.de

Reactant (Halide)Product (Nitrile)SolventReference
Primary Alkyl HalidesAlkyl NitrilesTetrahydrofuran (THF) thieme-connect.de
1-BromooctaneOctanenitrileTetrahydrofuran (THF) researchgate.net
3-Bromocyclohexene3-CyclohexenecarbonitrileTetrahydrofuran (THF) researchgate.net

Novel Approaches for High-Purity Material Synthesis

The demand for high-purity materials in various technological fields has driven the development of novel synthetic strategies for this compound. These methods focus on creating stable adducts and employing controlled reaction environments to minimize impurities.

Adduct Formation with Oxygen and Nitrogen Donors

A significant advancement in the synthesis and handling of this compound involves the formation of stable adducts with oxygen and nitrogen donor molecules. researchgate.net Donor-free LiCN, which can be prepared from the reaction of trimethylsilyl (B98337) cyanide (Me₃SiCN) with methyllithium (MeLi), is highly air- and water-sensitive. researchgate.net To improve its stability, adducts such as [Li(NMP)CN], where NMP is N-methyl-2-pyrrolidone, have been synthesized. researchgate.net These adducts are more stable in air, even at elevated temperatures, making them more practical cyanation reagents. researchgate.net For instance, [Li(NMP)CN] has shown thermal stability up to approximately 132 °C. researchgate.net These adducts can be prepared by treating solvent-free LiCN with the appropriate donor or through metathesis reactions. researchgate.net

AdductDonor MoleculeStabilityReference
[Li(Me₂CO₃)CN]Dimethyl CarbonateWater-sensitive researchgate.net
[Li(Et₂CO₃)CN]Diethyl CarbonateWater-sensitive researchgate.net
[Li(NMP)CN]N-Methyl-2-pyrrolidoneAir-stable, thermally stable up to ~132 °C researchgate.net

Metathesis Reactions in Controlled Environments

Metathesis, or double displacement, reactions offer a viable route to this compound, particularly when starting from readily available alkali metal salts. researchgate.net A common approach involves the reaction of a lithium halide, such as lithium chloride (LiCl), with another alkali metal cyanide, like sodium cyanide (NaCN), in a controlled environment. researchgate.netgoogle.com

LiCl + NaCN → LiCN + NaCl google.com

This reaction can be performed at elevated temperatures, and the resulting this compound can be extracted using a solvent in which it is preferentially soluble over the sodium chloride byproduct. google.com The synthesis of the [Li(NMP)CN] adduct can also be achieved through a metathesis reaction of LiCl with NaCN in the presence of stoichiometric amounts of NMP. researchgate.net These methods provide a pathway to high-purity this compound by carefully controlling the reaction conditions and subsequent purification steps. researchgate.net

Mechanistic Investigations of Synthetic Pathways

The mechanisms governing the synthesis of this compound (LiCN) are diverse, contingent on the specific reactants and reaction conditions employed. Investigations range from the analysis of straightforward ionic reactions to complex, multi-step pathways elucidated through advanced computational and spectroscopic methods. These studies are crucial for understanding reaction kinetics, intermediate species, and the factors that control product formation and purity.

The most direct synthesis of this compound involves the reaction of lithium hydroxide with hydrogen cyanide. wikipedia.org This pathway is fundamentally an acid-base neutralization reaction. The hydroxide ion (OH⁻), a strong base, deprotonates the weakly acidic hydrogen cyanide (HCN), yielding the cyanide anion (CN⁻) and water. The resulting cyanide anion then forms an ionic bond with the lithium cation (Li⁺).

A common laboratory-scale synthesis utilizes lithium hydride and acetone cyanohydrin. wikipedia.org The reaction is as follows: (CH₃)₂C(OH)CN + LiH → (CH₃)₂CO + LiCN + H₂ wikipedia.org

The proposed mechanism involves the hydride ion (H⁻) from lithium hydride acting as a potent base, abstracting the acidic proton from the hydroxyl group of acetone cyanohydrin. This generates a lithium alkoxide intermediate and hydrogen gas. The intermediate is unstable and subsequently eliminates acetone, a neutral and stable molecule, to form the final this compound product. This process is analogous to the general mechanism of cyanohydrin formation and decomposition, where the stability of the eliminated carbonyl compound can be a driving force for the reaction. libretexts.orglibretexts.org

In addition to these classical methods, modern computational chemistry has provided significant insights into the formation of this compound in more complex environments, such as during the operation of lithium-ion batteries. Combined Density Functional Theory (DFT) calculations and X-ray Photoelectron Spectroscopy (XPS) have been used to model the formation of the solid electrolyte interphase (SEI). researchgate.netkit.edu These studies have identified this compound as a possible, thermodynamically stable product resulting from the reaction of lithium with nitrogen- and carbon-containing components of the electrolyte. researchgate.netkit.edu The formation of LiCN in these systems is dependent on the local lithium concentration, with LiCN being favored in Li-poor conditions. researchgate.netkit.edu

Computational studies have also been instrumental in understanding the role of this compound within organometallic reaction mixtures. For instance, DFT has been used to elucidate the structures and formation energies of mixed aggregates involving LiCN and lithium dialkylcuprates. acs.orgresearchgate.net These investigations show that LiCN can co-aggregate with other organolithium species, influencing their structure and reactivity. The optimized geometries of these solvated mixed dimers have been calculated, providing a theoretical basis for how LiCN, often a byproduct, can participate in and alter the course of coupling reactions. researchgate.net

The exploration of reaction pathways often involves identifying transient species such as intermediates and transition states. While direct studies on many LiCN synthetic pathways are limited, related reactions offer plausible models. For example, a four-centered transition state has been proposed for the nucleophilic displacement of a cyanide group by an organolithium reagent, illustrating a concerted mechanism that can be relevant in organometallic systems. rsc.org Similarly, cyclic transition states, such as a six-membered ring, have been suggested in copper-catalyzed hydrocyanation reactions to explain the high regioselectivity observed. beilstein-journals.org Such models are valuable for postulating the mechanistic details of related cyanation processes involving lithium.

Research Findings and Data Tables

Detailed research has provided data on the thermodynamics and intermediates of reactions where this compound is a potential product.

Table 1: Mechanistic Insights from Computational and Spectroscopic Studies

System StudiedMethodologyKey Finding
Reduction of BMP-TFSI Ionic Liquid by LithiumDensity Functional Theory (DFT), X-ray Photoelectron Spectroscopy (XPS)Identified this compound as a possible, thermodynamically stable product in the Li-poor regime during the formation of the solid electrolyte interphase. researchgate.netkit.edu
Lithium Dimethylcuprate Mixed Aggregates in SolutionM06 Density Functional Theory (DFT)Elucidated the structures and energies of formation for mixed aggregates, including those with LiCN, showing how byproducts can integrate into and stabilize organometallic complexes. acs.orgresearchgate.net
Ligand Exchange on Solvated Lithium CationsQuantum Chemical StudiesHydrogen cyanide (HCN) is used as a computational model for acetonitrile (B52724) to study ligand exchange processes, providing insights into the coordination environment of the lithium ion prior to and during reaction. researchgate.net

Table 2: Representative Synthetic Pathways and Mechanistic Details

ReactantsProductsReaction TypeMechanistic Notes
Lithium hydroxide (LiOH), Hydrogen cyanide (HCN)This compound (LiCN), Water (H₂O)Acid-Base NeutralizationA straightforward proton transfer from the weak acid (HCN) to the strong base (OH⁻). wikipedia.org
Acetone cyanohydrin ((CH₃)₂C(OH)CN), Lithium hydride (LiH)This compound (LiCN), Acetone ((CH₃)₂CO), Hydrogen (H₂)Deprotonation/EliminationThe hydride ion acts as a base to deprotonate the hydroxyl group, followed by the elimination of stable acetone. wikipedia.org
Lithium chloride (LiCl), Sodium cyanide (NaCN)This compound (LiCN), Sodium chloride (NaCl)Metathesis (Salt Exchange)Reaction is typically driven by the precipitation of the less soluble salt or by using solvents that selectively solvate the products. researchgate.net

Chemical Reactivity and Reaction Dynamics

Nucleophilic Addition Reactions

The primary mode of reaction for lithium cyanide is the nucleophilic addition of the cyanide ion to electrophilic centers, most notably the carbon atom of a carbonyl group. savemyexams.commasterorganicchemistry.com The C=O bond in aldehydes and ketones is highly polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles like the cyanide ion. savemyexams.comsavemyexams.comphysicsandmathstutor.com

The formation of a cyanohydrin from an aldehyde or ketone with a cyanide source is a classic example of nucleophilic addition. libretexts.orgwikipedia.org The mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion (CN⁻) from this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon. savemyexams.comlibretexts.org This leads to the breaking of the C=O pi bond, with the electrons moving to the highly electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged alkoxide intermediate is then protonated by a proton source, such as hydrocyanic acid (which can be in equilibrium with the cyanide salt) or a mild acid added during workup, to yield the final cyanohydrin product. libretexts.orgualberta.ca

This reaction is reversible; however, for most aliphatic aldehydes and ketones, the equilibrium favors the formation of the cyanohydrin product. wikipedia.org The use of cyanide salts like LiCN is often preferred for safety reasons over handling highly toxic hydrogen cyanide gas directly. physicsandmathstutor.comualberta.ca Anhydrous this compound for such reactions can be prepared by treating acetone (B3395972) cyanohydrin with lithium hydride. libretexts.org

This compound reacts with aldehydes and ketones to form α-hydroxynitriles, commonly known as cyanohydrins. savemyexams.comstudymind.co.uk This reaction is significant in organic synthesis as it results in the formation of a new carbon-carbon bond, extending the carbon chain by one carbon. savemyexams.com

Aldehydes vs. Ketones: Generally, aldehydes are more reactive towards nucleophilic addition than ketones. ualberta.ca This is due to both steric and electronic factors. Ketones have two alkyl groups attached to the carbonyl carbon, which create more steric hindrance and are also electron-donating, making the carbonyl carbon less electrophilic compared to aldehydes, which have at least one hydrogen atom attached. savemyexams.com

Reaction Products: The reaction of an aldehyde or an unsymmetrical ketone with this compound can lead to the formation of a racemic mixture of enantiomers. studymind.co.uk This is because the carbonyl group is planar, allowing the cyanide ion to attack from either face of the molecule with equal probability. studymind.co.ukmegalecture.com

The products of these reactions, cyanohydrins, are valuable synthetic intermediates. libretexts.orgualberta.ca

Cyanohydrin Formation Mechanisms

Organometallic Reactions

This compound plays a crucial role in the field of organometallic chemistry, particularly in reactions involving organolithium and organocuprate reagents.

Organolithium reagents (RLi) are highly reactive species that can interact with the cyanide group. mmcmodinagar.ac.inlibretexts.org The reaction of an organolithium reagent with a nitrile (a compound containing the C≡N group) typically leads to the formation of a ketone after hydrolysis. kvmwai.edu.in This proceeds via a nucleophilic attack of the carbanionic carbon of the organolithium reagent on the electrophilic carbon of the nitrile, forming an imine salt intermediate which is then hydrolyzed.

In the context of copper-catalyzed reactions, the interaction is particularly important. The reaction of an organolithium reagent with cuprous cyanide (CuCN) is a method to generate higher-order lithium cuprates, such as R₂Cu(CN)Li₂. nptel.ac.in These higher-order cuprates are often more reactive and stable than standard Gilman reagents (R₂CuLi). nptel.ac.in

In solution, this compound can form mixed aggregates with other organometallic species. nih.govacs.org Computational studies using Density Functional Theory (DFT) have elucidated the structures and formation energies of such aggregates. acs.orgresearchgate.net Specifically, in solutions containing lithium dialkylcuprates, LiCN can co-aggregate with the cuprate (B13416276) species. nih.govresearchgate.net These mixed aggregates can also incorporate other species present in the solution, such as excess organolithium reagents or lithium halides. nih.govacs.orgacs.org

The formation of these mixed aggregates is thermodynamically evaluated by calculating the free energies of formation. The stability and structure of these aggregates can significantly influence the reactivity and mechanism of subsequent reactions. researchgate.net

Free Energies of Lithium Dimethylcuprate Mixed Aggregate Formation with Lithium Halides and LiCN (kcal/mol) ΔGf°
ReactantsProductΔGf° (Gas Phase)ΔGf° (THF)
(Me₂CuLi)₂(THF)₄ + (LiCl)₂(THF)₄2 Me₂CuLi·LiCl(THF)₄-1.2-3.4
(Me₂CuLi)₂(THF)₄ + (LiBr)₂(THF)₄2 Me₂CuLi·LiBr(THF)₄-0.5-2.2
(Me₂CuLi)₂(THF)₄ + (LiI)₂(THF)₄2 Me₂CuLi·LiI(THF)₄1.5-0.7
(Me₂CuLi)₂(THF)₄ + (LiCN)₂(THF)₄2 Me₂CuLi·LiCN(THF)₄-1.3-3.1

This table is adapted from computational data on the formation of mixed dimers between lithium dimethylcuprate and various lithium salts, including this compound, in both the gas phase and in a tetrahydrofuran (B95107) (THF) solvent environment. researchgate.netresearchgate.net

Interactions with Organolithium Reagents

Catalytic Activity and Reaction Optimization

This compound can function as a catalyst in certain organic reactions. Its catalytic activity often stems from the ability of the cyanide ion to act as a nucleophile or for the lithium cation to coordinate with substrates.

A notable example is the use of this compound as a catalyst in the synthesis of isophorone (B1672270) nitrile from isophorone and hydrogen cyanide. google.com In this process, optimizing reaction conditions is critical to maximize the yield of the desired product and minimize the formation of byproducts like diisophorone (B514986) and HCN polymers. google.com

Key optimization strategies include:

Temperature Control: The reaction temperature is carefully controlled. For instance, the catalyst might be introduced at a lower temperature (e.g., 80°C) before the temperature is ramped up, using the heat of the reaction itself to reach the optimal temperature (e.g., 110°C). google.com

Reactant Feed Rate: The rate at which hydrogen cyanide is fed into the reaction is precisely managed to maintain a low and constant concentration of unreacted cyanide. google.com This helps to suppress the formation of undesirable polymers. google.com

Catalyst Form: While solutions of lithium hydroxide (B78521) can be used to generate the active this compound catalyst in situ, using this compound directly is often preferred to minimize side reactions. google.com

The general principles of catalysis, such as maximizing catalyst activity, selectivity, and stability, are all relevant in optimizing reactions where LiCN is used. numberanalytics.com Factors like temperature, pressure, and the presence of inhibitors or promoters can all influence the efficiency of the catalytic process. catalysis.blogacs.org The stability of the catalyst under reaction conditions is crucial for maintaining its activity over time. numberanalytics.com

Role in Hydrocyanation Processes

Decomposition Pathways and Chemical Stability at Elevated Temperatures

The thermal stability of this compound is a critical factor in its storage, handling, and application in high-temperature reactions. Anhydrous this compound is a relatively stable salt, but it undergoes decomposition at elevated temperatures.

Upon heating to temperatures approaching, but below, 600 °C, this compound decomposes to form lithium cyanamide (B42294) (Li₂CN₂) and elemental carbon. wikipedia.org

Decomposition Reaction of this compound:

2 LiCN (s) → Li₂CN₂ (s) + C (s)

The resulting lithium cyanamide can undergo further decomposition at even higher temperatures. At approximately 700 °C, lithium cyanamide has been reported to decompose into this compound, elemental lithium, and nitrogen gas. uni-tuebingen.de

Decomposition Reaction of Lithium Cyanamide:

2 Li₂CN₂ (s) → 2 LiCN (s) + 2 Li (l) + N₂ (g)

At temperatures around 800 °C, this compound can further decompose into elemental lithium and cyanogen (B1215507) gas, which is a toxic and flammable gas. uni-tuebingen.de

High-Temperature Decomposition of this compound:

2 LiCN (s) → 2 Li (l) + (CN)₂ (g)

The stability of this compound can be influenced by its physical form and the presence of other substances. For instance, LiCN can form adducts with solvents like N-methyl-2-pyrrolidone (NMP). The adduct [Li(NMP)CN] has been shown to be thermally stable up to approximately 132 °C. The formation of such adducts can enhance the handling and stability of LiCN compared to the anhydrous, donor-free salt.

Below is a data table summarizing the thermal decomposition behavior of this compound and related compounds.

Compound/AdductDecomposition Temperature (°C)Decomposition Products
This compound (LiCN)~ <600Lithium Cyanamide (Li₂CN₂), Carbon (C)
This compound (LiCN)~ 800Lithium (Li), Cyanogen ((CN)₂)
Lithium Cyanamide (Li₂CN₂)~ 700This compound (LiCN), Lithium (Li), Nitrogen (N₂)
[Li(NMP)CN]~ 132-

Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis and Solid-State Architecture

The solid-state structure of lithium-containing cyanides, from the simple binary salt to more complex systems, provides fundamental insights into their physical properties.

The crystal structure of pure lithium cyanide (LiCN) was first determined by J. A. Lely and J. M. Bijvoet in 1942. wikipedia.org Their work established its fundamental solid-state arrangement. At room temperature, this compound possesses an orthorhombic crystal structure. rsc.org

More recently, the cyanide ion has been incorporated into more complex structures, such as the argyrodite-type halide solid electrolytes. In the compound Li₆PS₅CN, the structure is cubic, belonging to the space group F4̅3m. nih.govosti.govacs.org This framework is characterized by isolated PS₄³⁻ tetrahedra. nih.govacs.org High-resolution synchrotron X-ray diffraction (SXRD) has been instrumental in refining the structural parameters of these complex cyanides. osti.gov For Li₆PS₅CN, Rietveld refinement of SXRD data yielded a lattice parameter of 9.9016(1) Å. osti.gov

A defining feature of the Li₆PS₅CN argyrodite structure is the significant degree of site disorder. nih.govacs.org The ionic framework consists of a pseudo-diamond lattice arrangement of anions, where cyanide (CN⁻) and "free" sulfide (B99878) (S²⁻) ions exhibit substantial site mixing between the 4a (0, 0, 0) and 4d (0.75, 0.75, 0.75) Wyckoff sites. nih.govacs.org The lithium ions are not rigidly fixed but are highly disordered, occupying the interstitial spaces across the 48h and 24g sites. nih.govacs.org

This inherent disorder is not random but plays a crucial role in the material's properties. The mixing of sulfide and cyanide anions between the two anion sublattices is a key factor that influences long-range lithium diffusion. acs.org This phenomenon is also observed in related halide argyrodites like Li₆PS₅Cl and Li₆PS₅Br, where X⁻/S²⁻ site mixing leads to high ionic conductivities. acs.org In Li₆PS₅CN, the orientational disorder of the cyanide ion further contributes to the complexity of the ionic framework. osti.govresearchgate.netacs.org

Table 1: Crystallographic Data for Li₆PS₅CN
ParameterValue/DescriptionReference
Crystal SystemCubic nih.govosti.govacs.org
Space GroupF4̅3m nih.govosti.govacs.org
Lattice Parameter (a)9.9016(1) Å osti.gov
Anion FrameworkIsolated PS₄ tetrahedra with CN⁻/S²⁻ in a pseudodiamond lattice nih.govacs.org
Anion Site OccupancyMixed CN⁻/S²⁻ occupancy at 4a and 4d Wyckoff sites nih.govacs.org
Lithium Ion OccupancyHighly disordered across 48h and 24g interstitial sites nih.govacs.org

The structural characteristics of Li₆PS₅CN, particularly anion site disorder, have a profound impact on its lattice dynamics. nih.govacs.org Anion site disorder directly modulates the rotational dynamics of the cyanide ions. nih.govacs.org In configurations where the anions are ordered, cyanide ions can undergo fast, quasi-free rotations on a timescale of 10¹¹ Hz at room temperature. nih.govacs.org However, when significant site disorder exists between the cyanide and sulfide sublattices, these cyanide dynamics become slow or are frozen at the same temperature. nih.govacs.org

This interplay is critical for ionic transport. The site disorder unilaterally enhances long-range lithium diffusion, demonstrating its importance in dictating the bulk ionic conductivity in the argyrodite family. nih.govacs.org The orientational disorder of the quadrupolar cyanide ion, combined with lattice polarizability, is thought to lower the activation barrier for lithium-ion transport. osti.govacs.org Molecular dynamics simulations have shown that lithium ions are electrostatically coupled to the cyanide ions, preferentially residing near the negatively charged carbon end of the CN⁻ anion, a relationship that persists regardless of the timescale of the cyanide's rotational dynamics. nih.govacs.org

Analysis of Site Disorder and Ionic Frameworks

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods are essential for probing the local environments and chemical states within this compound and related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local environment and dynamics of lithium ions. Lithium has two NMR-active isotopes, ⁶Li and ⁷Li. huji.ac.il While ⁶Li has a very small quadrupole moment and can provide sharp signals, it has low natural abundance and sensitivity. huji.ac.ilmdpi.com ⁷Li, with a natural abundance of 92.4%, is the more sensitive and commonly used nucleus for lithium NMR, despite its larger quadrupole moment which can lead to broader signals in asymmetric environments. huji.ac.il

In the study of Li₆PS₅CN, ⁷Li solid-state NMR has been employed to probe lithium-ion kinetics. researchgate.netnih.gov These measurements reveal the presence of fast local and long-range lithium ion diffusion processes within the material. nih.govacs.org By analyzing diffusion-induced NMR spin-lattice relaxation, researchers can gain insights into the exchange processes of Li⁺ ions and their activation barriers, complementing the structural information obtained from diffraction techniques. researchgate.net

Table 2: Properties of NMR-Active Lithium Isotopes
Property⁶Li⁷LiReference
Spin (I)13/2 huji.ac.il
Natural Abundance7.59%92.4% huji.ac.il
Quadrupole Moment (barn)-0.00082-0.0406 mdpi.com
Relative SensitivityLowHigh huji.ac.il
Signal LinewidthSharpBroader (in asymmetric environments) huji.ac.il

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the constituents of a material. mdpi.combris.ac.uk By measuring the binding energies of core-level electrons, XPS provides information about the local chemical environment and oxidation states of atoms. bris.ac.uk

The application of XPS to lithium compounds can be challenging due to their high reactivity and susceptibility to photoreduction under X-ray irradiation, which can lead to the formation of lithium oxide and metallic lithium. rsc.org Despite these challenges, XPS has been used in conjunction with density functional theory (DFT) calculations to identify reaction products at interfaces in lithium-based systems. kit.edu In one such study modeling the formation of the solid electrolyte interphase, this compound was identified as a possible, thermodynamically stable product resulting from the reaction of an ionic liquid with lithium metal. kit.edu The comparison between experimentally measured core-level binding energies and computationally determined values allows for the identification of chemical species like LiCN present at the interface. kit.edu

Fourier Transform-Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform-Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the vibrational modes within a molecule. nih.gov For a molecule to be IR-active, its vibration must cause a change in the molecular dipole moment. libretexts.org In the case of this compound, an ionic compound, the most prominent and diagnostically significant vibrational mode is the stretching of the carbon-nitrogen triple bond (C≡N).

The C≡N stretching frequency is a strong absorber in the infrared spectrum due to the significant polarity of the bond. spiedigitallibrary.org Research on analogous alkali metal cyanides provides a clear indication of the expected spectral region for this vibration in LiCN. For instance, in potassium cyanide (KCN), the C≡N stretch is observed at approximately 2082.4 cm⁻¹ at room temperature (300 K). spiedigitallibrary.org In aqueous solutions of KCN, this peak appears around 2080 cm⁻¹. rsc.org Similarly, solid sodium cyanide (NaCN) shows an IR absorption at 2080 cm⁻¹. rsc.org The frequency of this vibration is sensitive to the local environment, including the cation and the physical state of the sample. In a study of a lithium cyano tris(2,2,2-trifluoroethyl) borate (B1201080) complex, the C≡N stretching frequency was observed at a much higher wavenumber, 2257 cm⁻¹, demonstrating the significant influence of complexation on the vibrational energy of the cyanide ligand. acs.org For solid LiCN, the C≡N stretch is anticipated to be in a similar range to its alkali metal counterparts, influenced by the smaller size and higher charge density of the Li⁺ ion.

CompoundStateC≡N Stretching Frequency (cm⁻¹)Reference
Potassium Cyanide (KCN)Solid (300 K)2082.4 spiedigitallibrary.org
Potassium Cyanide (KCN)Aqueous Solution2080 rsc.org
Sodium Cyanide (NaCN)Solid2080 rsc.org
Lithium Cyano Tris(2,2,2-trifluoroethyl) BorateSolid (ATR)2257 acs.org

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, making it complementary to FT-IR spectroscopy. creative-biolabs.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org For symmetrical molecules, some vibrations may be Raman-active but IR-inactive, and vice versa.

As with IR spectroscopy, the primary vibration of interest in the Raman spectrum of this compound is the C≡N stretch. In solid sodium cyanide (NaCN), this mode appears at 2085 cm⁻¹. rsc.org In more complex cyanide-containing materials, a shoulder peak around 2130 cm⁻¹ in the Raman spectrum has been identified as a fingerprint for the presence of CN⁻ ions. researchgate.net The Raman spectrum of LiCN is expected to show a strong peak corresponding to the C≡N symmetric stretch, with its exact position influenced by the crystal lattice structure and the strong polarizing effect of the lithium cation.

Compound/SystemStateRaman Frequency (cm⁻¹)AssignmentReference
Sodium Cyanide (NaCN)Solid2085ν(C≡N) rsc.org
Prussian Blue AnaloguesSolid~2130ν(C≡N) fingerprint for CN⁻ researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the elemental composition and structure of a molecule. dntb.gov.ua For a simple, solid inorganic salt like this compound, analysis by MS would typically involve ionization, often leading to the observation of its constituent ions.

The expected mass spectrum would show signals corresponding to the lithium cation (Li⁺) and the cyanide anion (CN⁻). Lithium has two stable isotopes, ⁶Li and ⁷Li, which would result in signals at m/z 6 and 7. The cyanide ion would produce a signal at m/z 26.

While direct mass spectra of pure LiCN are not commonly published, studies using electrospray ionization mass spectrometry (ESI-MS) on solutions containing lithium and cyanide in more complex systems reveal the formation of various cluster ions. acs.orguni-goettingen.de For example, in the analysis of cyanocuprates prepared from organolithium reagents and copper cyanide, complex anionic clusters containing lithium, copper, and cyanide have been identified. acs.org This demonstrates that in the gas phase generated by ESI, Li⁺ can readily form adducts and clusters with other available species.

Table 1: Expected Simple Ions for this compound in Mass Spectrometry
IonFormulaExpected m/z
Lithium Cation⁶Li⁺6.015
Lithium Cation⁷Li⁺7.016
Cyanide AnionCN⁻26.003
Table 2: Examples of Complex Cyanide-Containing Anions with Lithium Detected by ESI-MS from a THF Solution
Ion Formulam/z (unlabeled)Reference
[Li₂Cu₃R₂(OH)(CN)₃]⁻ (R=nBu)412 rsc.orgacs.org
[Li₃Cu₄R₃(OH)(CN)₄]⁻ (R=nBu)566 rsc.orgacs.org

Computational and Theoretical Chemistry of Lithium Cyanide

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods that allow for the first-principles calculation of molecular properties. These techniques have been extensively applied to LiCN to understand its electronic structure, bonding, and energetic landscape.

Electronic Structure Determination and Bonding Nature

Ab initio calculations have been instrumental in characterizing the electronic ground state and the nature of the chemical bond in lithium cyanide. Studies using methods such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction Singles (CIS) have provided a detailed picture of the molecule's electronic configuration. aip.orgnih.gov

In its electronic ground state, LiCN is predominantly an ionic compound, best described as Li⁺CN⁻. aip.org This ionic character results in a large permanent dipole moment. aip.org The bonding involves a strongly ionic interaction between the lithium cation and the cyanide anion. nih.gov Theoretical calculations have determined the equilibrium geometry of the linear LiCN molecule, with specific nuclear distances for the Li-C and C-N bonds. aip.org For instance, a geometry optimization using the GAMESS program package with a 6-31G* basis set yielded equilibrium distances of R(Li–C) = 3.683 a₀ and R(C–N) = 2.168 a₀. aip.org

The nature of the bonding in LiCN is a key factor in its chemical behavior. The electrostatic attraction between the positively charged lithium ion and the negatively charged cyanide ion is the primary force holding the molecule together. nih.gov Natural Bond Orbital (NBO) analysis further confirms that electrostatic forces play a dominant role in the lithium bonding within complexes involving LiCN. nih.gov

Potential Energy Surface Mapping

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. Mapping the PES is crucial for understanding molecular vibrations, reaction dynamics, and isomerism. For this compound, ab initio calculations have revealed a complex PES with multiple stable and transient structures. nih.govresearchgate.net

Calculations have shown the existence of two stable isomers for metal cyanides of groups 1 and 11: a linear cyanide (MCN) and a triangular isocyanide (MNC) form. nih.gov In the case of lithium, while a linear isocyanide (LiNC) form can exist, it is difficult to differentiate from the triangular configuration due to the flatness of the potential energy surface connecting the two isomers. nih.govresearchgate.net The triangular MNC form is characterized as a very "floppy" structure, indicating low energy barriers for bending motions. nih.gov

The interaction between ion-pair states (like Li⁺CN⁻) and covalent states contributes to the shape of the potential energy surfaces, particularly for electronically excited states. researchgate.netresearchgate.net These surfaces can exhibit non-monotonic changes in potential energy with varying internuclear distances due to the interaction and avoided crossings between different electronic states. researchgate.net

Analysis of Electronic Excited States and Dipole Moments

The study of electronic excited states is essential for understanding a molecule's response to light and its photochemical properties. For LiCN, time-dependent ab initio methods have been employed to investigate its laser-driven many-electron dynamics. aip.org These calculations show that LiCN possesses a multitude of excited states above its ground state. aip.org

A significant finding is the ability to switch the dipole moment of LiCN in a controlled manner using laser pulses. aip.orgresearchgate.net This is possible by inducing a transition from the ionic ground state (Li⁺CN⁻) to a covalent excited state (LiCN*). aip.org These two states are clearly distinguishable by their permanent dipole moments. aip.org For example, the ground state has a large negative dipole moment, while a specific degenerate excited state has a large positive dipole moment. aip.org This light-induced charge transfer and accompanying dipole switching has been demonstrated in simulations. aip.orgresearchgate.net

The table below summarizes key calculated properties for the ground and a selected excited state of LiCN.

PropertyGround State (Ψ₀)Excited State (Ψ₂)
Character Ionic (Li⁺CN⁻)Covalent (LiCN*)
Dipole Moment (μz) -9.425 D+7.105 D
Energy (relative to ground state) 0~0.2 Eh

Data sourced from time-dependent ab initio calculations. aip.org

Cooperative Effects in Lithium and Hydrogen Bonding

This compound can participate in non-covalent interactions, such as lithium bonds and hydrogen bonds. Theoretical studies have investigated the cooperative effects when both types of bonds are present in a complex. nih.gov Cooperativity refers to the phenomenon where the formation of one non-covalent bond influences the strength of another.

In a model trimer system of HLi-NCH-NCH, ab initio calculations at the MP2/6-311++G(2d,2p) level have shown significant cooperative energy. nih.gov The study revealed that the presence of a lithium bond enhances the strength of the hydrogen bond, and vice versa, with the effect of the lithium bond on the hydrogen bond being more pronounced. nih.gov Specifically, in the trimer, the binding energies for the lithium and hydrogen bonds increased by approximately 19% and 61%, respectively, compared to the corresponding dimers. nih.gov This synergy is attributed to both charge transfer and electrostatic induction effects. nih.gov The cooperative energy in this complex was calculated to be a substantial -5.50 kcal/mol. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach has been particularly valuable in understanding ion transport in materials containing this compound.

Modeling of Ion Diffusion Processes

MD simulations, especially those assisted by machine learning, have been employed to investigate lithium ion diffusion in complex materials like the argyrodite Li₆PS₅CN. acs.orgnih.gov These simulations reveal the intricate relationship between the material's structure and the mobility of lithium ions.

A key finding from these simulations is that site disorder between sulfide (B99878) (S²⁻) and cyanide (CN⁻) ions facilitates long-range lithium ion diffusion. acs.orgnih.gov This disorder in the anion sublattices improves lithium diffusion across the family of Li₆PS₅X compounds (where X can be Cl⁻, Br⁻, CN⁻, or I⁻). acs.org The simulations show that lithium ions are electrostatically coupled to the cyanide ions, preferentially residing at the negatively charged carbon end of the cyanide anion. acs.orgnih.gov

Furthermore, the configuration of this site disorder dictates the dynamics of the cyanide ions themselves. acs.orgnih.gov In anion-ordered structures, the cyanide ions exhibit fast, quasi-free rotation at room temperature (300 K). acs.orgnih.gov In contrast, when site disorder is present, the cyanide dynamics are slowed or even frozen at the same temperature. acs.orgnih.gov This highlights the decisive role of anion disorder in governing both lithium ion diffusion and cyanide rotational dynamics in these solid-state materials. acs.orgnih.gov

Investigation of Cyanide Rotational Dynamics in Solid State

The rotational dynamics of the cyanide ion (CN⁻) in solid-state materials, particularly in complex structures like lithium-containing argyrodites, have been a subject of detailed computational investigation. These studies, often employing machine learning-assisted molecular dynamics (MD) simulations, reveal a complex interplay between the material's structure and the dynamic behavior of the cyanide group. acs.orgnih.govfigshare.com

In the solid electrolyte Li₆PS₅CN, the rotational dynamics of the cyanide ions are intricately linked to the degree of site disorder between the sulfide (S²⁻) and cyanide anions. acs.orgnih.govfigshare.com Computational models have demonstrated that in structures with an ordered arrangement of anions, the cyanide ions exhibit fast, quasi-free rotations. nih.gov These rotations occur on a timescale of 10¹¹ Hz at room temperature (300 K). nih.govfigshare.com This rapid rotation is a key characteristic of its plastic crystal nature. figshare.com

Conversely, when there is significant site disorder between the sulfide and cyanide sublattices, the cyanide dynamics become slow or are effectively frozen at the same temperature. acs.orgnih.govfigshare.com This phenomenon is rationalized by considering the elastic dipole interactions between adjacent cyanide anions and the local strain induced by the disordered arrangement of ions. nih.gov These factors create an energetic landscape that hinders the rotational freedom of the cyanide ions. nih.gov

Further computational findings from MD simulations indicate a strong electrostatic coupling between the lithium ions (Li⁺) and the cyanide ions. acs.orgnih.gov The lithium ions show a preference for residing near the negatively charged carbon end of the cyanide anion, a preference that holds true regardless of whether the cyanide dynamics are fast or slow. nih.gov This interaction underscores the coupled nature of cation and anion dynamics within the material. princeton.eduuci.edu

Temperature-dependent studies, combining experimental techniques like synchrotron powder X-ray diffraction with computational analysis, have shown that materials like Li₆PS₅CN maintain a cubic argyrodite structure over a range of temperatures (90–300 K) without undergoing phase transitions that would suggest collective ordering of the cyanide dipoles. nih.gov This suggests that in its ground state, Li₆PS₅CN exists in a dipole glass state, where the cyanide anions are static and their orientations are disordered. nih.gov

The following table summarizes the key findings regarding the rotational dynamics of cyanide in solid-state Li₆PS₅CN:

Structural ConditionCyanide Dynamics at 300 KTimescale of RotationInfluence on Li⁺ Diffusion
Ordered Anion SubstructureFast, quasi-free rotation~10¹¹ HzInhibits long-range hopping
Disordered Anion SubstructureSlow or frozen-Facilitates long-range diffusion

Theoretical Prediction of Metastable Materials

Computational methods, particularly those based on first-principles theory like density functional theory (DFT), are instrumental in predicting and understanding the formation of metastable materials, including those containing this compound. nih.govacs.org These theoretical approaches allow for the exploration of complex reaction pathways and the identification of intermediate phases that may not be stable under all conditions but can be kinetically trapped. nih.govaip.org

Evolutionary algorithms combined with DFT calculations can be used to resolve the crystal structures of various lithiated and delithiated phases of materials. nih.govaps.org This approach helps in elucidating different reaction mechanisms and predicting whether a reaction will proceed via a one-electron or multi-electron process, which is often not well understood for certain classes of electrode materials. nih.gov The stability of predicted metastable phases can be further investigated using ab initio molecular dynamics (AIMD) simulations, which can confirm if a predicted structure is stable at a given temperature over the simulation time. nih.gov

For instance, in the context of lithium-ion batteries, theoretical studies have predicted the formation of metastable lithium silicide phases, which are of interest as potential electrode materials due to their high theoretical specific capacity. aps.org DFT calculations are used to determine properties like heat capacity and heat of formation based on phonon frequencies, which provide information about the thermodynamic stability of a given crystal structure. aps.org In some cases, structures found in experimental databases are predicted to be unstable by DFT, leading to the proposal of modified, stable unit cells. aps.org Molecular dynamics simulations can then show phase transitions between these structures, often involving the movement of metastable lithium atoms. aps.org

The search for metastable materials is not limited to crystalline structures. Computational methods are also employed to predict amorphous phases and to understand the energy landscape that separates them from their crystalline counterparts. aip.org By calculating the energy of the amorphous state, researchers can establish a thermodynamic limit for metastability, helping to filter out hypothetical structures that are too high in energy to be synthesizable. aip.org

The following table outlines the computational approaches used in the prediction of metastable lithium-containing materials:

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Calculation of total electronic energy, formation energy, and reaction energies. nih.govacs.orgPrediction of thermodynamically stable and metastable phases, reaction pathways, and voltage profiles. nih.govifpenergiesnouvelles.com
Evolutionary AlgorithmsCrystal structure prediction for different states of lithiation. nih.govaps.orgIdentification of stable and metastable crystal structures and their lattice parameters. nih.gov
Ab initio Molecular Dynamics (AIMD)Investigation of the thermal stability of predicted structures. nih.govConfirmation of the stability of metastable phases at operating temperatures. nih.gov
Kinetically Limited Minimization (KLM)Unconstrained crystal structure prediction, well-suited for finding metastable phases. aip.orgDiscovery of novel metastable compounds that might be missed by other methods. aip.org

Computational Studies on Solid Electrolyte Interphase (SEI) Formation

The formation of the solid electrolyte interphase (SEI) is a critical process in lithium-ion batteries, and computational studies, particularly those using density functional theory (DFT), have provided significant insights into the chemical reactions involved. kit.eduresearchgate.net These studies model the initial chemical processes that contribute to the SEI layer when lithium reacts with electrolyte components. kit.edu

Theoretical calculations can identify the thermodynamically stable products of these reactions. For example, in studies involving the reaction of the ionic liquid N,N-butylmethylpyrrolidinum bis(trifluoromethylsulfonyl)imide (BMP-TFSI) with lithium, DFT calculations have shown that this compound (LiCN) or lithium cyanamide (B42294) can be thermodynamically stable products in a lithium-poor environment. kit.edu In a lithium-rich environment, however, lithium nitride (Li₃N) is predicted to be the more stable product. kit.edu

By comparing computationally determined core level binding energies with experimental data from X-ray photoelectron spectroscopy (XPS), researchers can identify not only the thermodynamically controlled reaction products but also larger molecular fragments that may persist due to kinetic barriers. kit.eduuni-ulm.de This combined experimental and computational approach allows for a detailed understanding of the composition of the SEI. kit.edu

Computational modeling extends to understanding the role of various electrolyte additives in SEI formation. For instance, the reductive decomposition of additives like lithium cyano tris(2,2,2-trifluoroethyl) borate (B1201080) (LCTFEB) or lithium trifluoro(cyano) borate (LiBF₃CN) has been studied computationally. osti.govuri.edu These studies help to explain how such additives lead to the formation of a thin, robust, and often LiF-rich SEI layer that can improve battery performance by enabling stable deposition and stripping of lithium metal and mitigating dendrite formation. osti.govuri.edu

The insights from these computational studies are crucial for the rational design of new electrolyte additives and for optimizing the SEI formation process to enhance the safety, longevity, and performance of lithium-ion batteries. osti.gov

The table below summarizes key findings from computational studies on SEI formation involving cyanide-containing species:

System/Additive StudiedComputational MethodKey Findings
BMP-TFSI + LithiumDensity Functional Theory (DFT)Prediction of LiCN as a thermodynamically stable product in Li-poor conditions. kit.edu
Lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB)XPS and other characterizations (supported by theory)Formation of a thin (~10 nm), LiF-rich SEI with low concentrations of B and N-compounds from the decomposition of the additive. osti.gov
Lithium trifluoro(cyano) borate (LiBF₃CN)XPS and other characterizations (supported by theory)Generation of a thin (~20 nm) and robust SEI containing N-compounds (LiNₓOᵧ, Li₃N) and Li₂O. uri.edu

Applications in Advanced Materials Science and Catalysis

Role in Energy Storage Technologies

The quest for more efficient and stable energy storage devices, particularly lithium-ion batteries, has driven research into novel materials for every component of the battery cell. Lithium cyanide is utilized not as a primary component but as a crucial precursor or additive that enhances the functionality of cathodes and electrolytes.

While not typically integrated directly into the final cathode structure, this compound plays a vital role as a precursor in the synthesis of advanced cathode materials. Its utility is demonstrated in the creation of nanostructured cathodes through the use of metal-cyanide coordination polymers, often referred to as Prussian blue analogues (PBAs). rsc.orgrsc.org These polymers serve as sacrificial templates that, upon thermal treatment with a lithium source, yield highly uniform, crystalline cathode materials. rsc.org

A notable example is the synthesis of lithium cobalt oxide (LiCoO₂) nanocrystals from a cobalt hexacyanocobaltate (Co₃[Co(CN)₆]₂) precursor. rsc.orgrsc.org This process results in LiCoO₂ nanoparticles with a single-crystalline nature and an average size of approximately 360 nm. rsc.org The nanostructure of these materials provides shorter diffusion pathways for lithium ions, which facilitates faster electrochemical reaction kinetics. rsc.org This leads to significant performance improvements, including high reversible capacity, excellent cycling stability, and superior rate capability. rsc.org Cathodes produced via this method exhibit impressive specific capacities at various discharge rates, as detailed in the table below. rsc.org

Table 1: Electrochemical Performance of LiCoO₂ Nanocrystals Derived from a Cyanide-Based Precursor

Discharge Rate (C-rate)Specific Capacity (mAh g⁻¹)Source
0.2 C154.5 rsc.org
0.4 C135.8 rsc.org
1.0 C119.0 rsc.org
2.0 C100.3 rsc.org
4.0 C87.0 rsc.org

Furthermore, research into bimetallic cyanide-bridged coordination polymers, or Prussian blue analogues, highlights their potential as cathode materials that can achieve both high capacity and long cycle stability. nih.govacs.org

This compound is a key starting material for the synthesis of advanced electrolyte additives designed to improve the performance and lifespan of lithium metal batteries. osti.govacs.orgosti.gov These additives work by decomposing on the lithium metal anode surface to form a stable and robust solid electrolyte interphase (SEI). This SEI layer is crucial for preventing dendritic lithium growth and minimizing side reactions with the electrolyte, which are common failure mechanisms in high-energy batteries. osti.govuri.edu

Two such additives synthesized from this compound are:

Lithium trifluoro(cyano) borate (B1201080) (LiBF₃CN): This compound is created by reacting boron trifluoride etherate with this compound. osti.gov When used as a 5 wt% additive in a standard carbonate-based electrolyte, LiBF₃CN significantly improves the cycling stability and rate capability of NCM523/Li cells. osti.govuri.edu Its reductive decomposition forms a thin (≈20 nm), robust SEI rich in nitrogen-containing species like LiNₓOᵧ and Li₃N, which helps to decrease interfacial resistance and stabilize lithium deposition. osti.govuri.edu Cells with the LiBF₃CN additive showed a capacity retention of 98.4% after 300 cycles, a significant improvement over the 83.1% retention in cells with a conventional LiBF₄ additive. uri.edu

Lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB): This multifunctional additive is prepared through the reaction of tris(2,2,2-trifluoroethyl) borate with this compound. osti.govacs.org Its incorporation into the electrolyte leads to the formation of a very thin (≈10 nm) and LiF-rich SEI on the lithium anode. osti.govacs.org This specialized SEI, containing low concentrations of boron and nitrogen compounds, enhances the cycling stability of both symmetric Li/Li cells and high-voltage NCM523/Li cells. osti.govacs.org

Table 2: Performance Comparison of LiCN-Derived Electrolyte Additives

AdditiveKey SEI ComponentsPerformance EnhancementSource
LiBF₃CNLiNₓOᵧ, Li₃N, Li₂OCapacity retention of 98.4% after 300 cycles in NCM523/Li cells. uri.edu
LCTFEBLiF-rich with B and N compoundsStable cycling and generation of a thin (≈10 nm) SEI. osti.govacs.org

Solid-state batteries represent a next-generation energy storage technology, offering potential for higher energy density and improved safety by replacing flammable liquid electrolytes with a solid material. flashbattery.tech The cyanide group has been explored in the context of solid polymer electrolytes (SPEs). Research has shown that a LiCoO₂ battery utilizing a "cyanide-SPE" can achieve stable charging and discharging for over 1000 cycles at a rate of 0.5 C. sciepublish.com

In a different context, this compound can also be formed in situ within certain types of solid-state batteries, although not always with beneficial outcomes. In systems using poly(ethylene oxide) (PEO) as the solid electrolyte, residual acetonitrile (B52724) solvent from the manufacturing process can react with the lithium metal anode to produce methane (B114726) and this compound (LiCN). acs.org This LiCN can further degrade, highlighting the complex chemical environment at the electrode-electrolyte interface in solid-state systems. acs.org The role of cyanide ions is also recognized in stabilizing certain inorganic solid electrolytes, such as silver ion conductors. worldscientific.com

Function as Electrolyte Additives in Battery Systems

Synthesis of Nanostructured Materials

The precise control over the size, shape, and composition of materials at the nanoscale is fundamental to unlocking new properties and applications. This compound can serve as a building block in processes designed to create highly tailored nanostructures.

Metal-cyanide coordination polymers (CPs), including Prussian blue analogues, are highly versatile precursors for a wide range of functional nanomaterials. rsc.orgmdpi.com These polymers are constructed from metal ions linked by cyanide bridges, forming well-defined, often porous, framework structures. rsc.org By carefully selecting the metal ions, including alkali cations like lithium, a diverse array of CPs can be synthesized. google.com

These CPs can then be used as sacrificial templates. Through processes like controlled thermal treatment, they can be converted into nanoporous metal oxides and other complex nanostructures. rsc.orgmdpi.com For example, the Prussian blue analogue Co₃[Co(CN)₆]₂ has been used to fabricate porous Co₃O₄ nanocages, demonstrating the utility of cyanide-based polymers in creating advanced inorganic materials. rsc.org The incorporation of lithium via a precursor like this compound into these initial polymer frameworks allows for the synthesis of lithium-containing nanomaterials for applications such as battery electrodes. rsc.org

A key advantage of using metal-cyanide coordination polymers as precursors is the ability to finely control the morphology and size of the resulting nanoparticles. rsc.org By adjusting synthesis parameters such as temperature, reaction time, and the use of chelating or capping agents, the morphology of the initial CP can be directed towards specific shapes like cubes, flakes, or rods. rsc.orgmdpi.com

For instance, the use of a chelating agent like trisodium (B8492382) citrate (B86180) can slow down the coordination reaction between metal ions and cyanide complexes. mdpi.com This moderation of the crystallization speed allows for the formation of 2D structures such as nanoflakes. mdpi.com Because the final nanostructure's morphology is derived from the precursor CP, this control is passed on to the final material, whether it be a metal oxide or a lithium-containing compound. rsc.orgrsc.org This approach represents a scalable method for producing nanostructured materials with tailored properties for energy storage and other applications. rsc.org

Precursor in Metal-Cyanide Coordination Polymer Synthesis

Catalytic Systems in Organic Synthesis (Excluding Hydrocyanation details)

This compound (LiCN) serves as a versatile catalyst and reagent in various organic synthesis applications. wikipedia.org Its utility stems from the cyanide anion's capacity as a potent nucleophile and its ability to act as a good leaving group, which is advantageous for transacylation reactions. researchgate.net

One notable application of this compound as a catalyst is in the synthesis of isophorone (B1672270) nitrile. In this process, isophorone reacts with hydrogen cyanide in the presence of a catalytic amount of this compound. google.com The reaction is conducted under carefully controlled temperature conditions, typically ranging from 80 to 115°C, and with managed cyanide feed rates. This precise control helps to minimize the formation of undesirable byproducts. google.com Research findings indicate that initiating the hydrogen cyanide feed before adding the this compound catalyst can prevent the exposure of isophorone to lithium hydroxide (B78521), thereby reducing dimerization and the creation of high-boiling impurities. google.com In one documented instance, this method resulted in a 98% conversion rate with a low impurity level of 1.08%. google.com

This compound is also instrumental in the preparation of trimethylsilyl (B98337) cyanide, a significant reagent in organic synthesis. orgsyn.org One laboratory-scale preparation involves the reaction of acetone (B3395972) cyanohydrin with lithium hydride, which affords anhydrous this compound. wikipedia.orglibretexts.org This in-situ generated or preformed this compound then reacts with trimethylchlorosilane to produce trimethylsilyl cyanide. orgsyn.orgorgsyn.org This method is considered advantageous as it avoids the direct handling of highly toxic hydrogen cyanide gas. orgsyn.org

Furthermore, the cyanide anion, delivered by salts like this compound, catalyzes several key organic reactions by enabling the umpolung (polarity reversal) of aldehydes. This leads to the formation of formyl anion equivalents. researchgate.net This catalytic activity is central to reactions such as the benzoin (B196080) condensation and the Michael-Stetter reaction, which yield valuable α-hydroxy ketones and 1,4-dicarbonyl compounds, respectively. researchgate.net While the broader field of cyanide catalysis encompasses a range of reactions, the specific use of this compound as the cyanide source is a key option for chemists. researchgate.net

The following table summarizes the research findings on the catalytic use of this compound in specific organic reactions:

Reaction Role of this compound Key Research Findings Reference
Isophorone Nitrile SynthesisCatalystReacts isophorone with hydrogen cyanide. Achieved 98% conversion with 1.08% impurity by controlling reaction conditions. google.com
Trimethylsilyl Cyanide PreparationReagent/IntermediateReacts with trimethylchlorosilane to form trimethylsilyl cyanide, avoiding the use of HCN gas. orgsyn.orgorgsyn.org
Benzoin Condensation / Michael-Stetter ReactionCatalyst SourceProvides the cyanide anion which acts as the nucleophilic catalyst for umpolung of aldehydes. researchgate.net

Environmental Pathways and Remediation Strategies

Environmental Pathways and Distribution in Abiotic Systems

Lithium cyanide (LiCN), an inorganic compound, is a white, hygroscopic, and water-soluble salt. wikipedia.org While specific studies on the environmental pathways of this compound are limited, its behavior can be inferred from the known properties of its constituent ions: lithium (Li⁺) and cyanide (CN⁻).

The extensive use of lithium-ion batteries has led to increased lithium contamination of soil and water systems. mdpi.com Lithium is not abundant in nature but is found in various geological formations like primary and sedimentary mountains, marbles, and granites. mdpi.com Its concentration in soil typically ranges from less than 1 to 200 mg kg⁻¹. mdpi.com Studies have shown that lithium is a mobile element in soil. When introduced into the soil, it can increase alkalinity and salinity. mdpi.com As a mobile ion, lithium is prone to leaching, a process where it is transported from the soil into groundwater, potentially contaminating water sources. mdpi.com This leaching process can also cause the removal of essential nutrients like sodium, potassium, and nitrogen from the soil, negatively impacting soil fertility. mdpi.com

Cyanide's presence in the environment is often linked to industrial activities such as mining and metallurgy. nih.gov It can exist in various forms, which dictates its transport and toxicity in the environment. nih.gov The most toxic forms, hydrogen cyanide (HCN) and the cyanide ion (CN⁻), are of significant concern. nih.gov In aqueous environments, the solubility of cyanide compounds is influenced by factors like pH and temperature. academicjournals.org Gaseous forms of cyanide are soluble in water and can degrade through hydrolysis, especially at high pH, to form cyanate (B1221674) (CNO⁻), which can further hydrolyze to carbon dioxide and ammonia (B1221849). academicjournals.org In soil and groundwater, cyanide can be found as HCN, simple inorganic salts, or complexed with metals like iron. nih.govacademicjournals.org The disposal of spent lithium-ion batteries represents a potential pathway for both lithium and, in some degradation scenarios, cyanide compounds to enter the environment through leaching, disintegration, and degradation of battery components. rsc.org

Bioremediation Methodologies for Cyanide Compounds

Biological treatment, or bioremediation, is considered an effective, cost-efficient, and environmentally sustainable method for removing cyanide from contaminated environments. nih.govacademicjournals.org This process utilizes microorganisms like bacteria, fungi, and algae that can break down toxic cyanide into less harmful substances. mdpi.commdpi.com These microorganisms have developed specific enzymatic systems that allow them to use cyanide as a source of carbon and nitrogen for their growth. nih.govscielo.sa.cr The effectiveness of bioremediation depends on various factors, including the initial cyanide concentration, pH, temperature, and oxygen availability. mdpi.commdpi.com

Microorganisms employ several enzymatic pathways to detoxify cyanide. mdpi.com The primary pathways are categorized as hydrolytic, oxidative, reductive, substitution/transfer, and synthesis. mdpi.commdpi.com

Hydrolytic Pathway: This is a major mechanism for degrading both inorganic and organic cyanides. d-nb.infoembopress.org It involves enzymes that cleave the carbon-nitrogen triple bond. researchgate.net

Cyanide hydratase , often found in fungi, converts cyanide into formamide. d-nb.infoembopress.org Formamide is then further degraded to formic acid and ammonia. d-nb.infoembopress.org

Cyanidase (or cyanide dihydratase) , typically found in bacteria, directly transforms inorganic cyanide into formic acid and ammonia. d-nb.infoembopress.org

Nitrilase and Nitrile hydratase act on organic cyanides (nitriles), hydrolyzing them to the corresponding carboxylic acid and ammonia, either directly or via an amide intermediate. d-nb.infoembopress.org

Oxidative Pathway: In this pathway, cyanide is oxidized to carbon dioxide and ammonia. sci-hub.se This can occur in one or two steps.

Cyanide monooxygenase converts cyanide to the less toxic intermediate, cyanate (CNO⁻). sci-hub.semdpi.com Cyanate is then further metabolized to ammonia and carbon dioxide by the enzyme cyanase . sci-hub.semdpi.com This process often requires cofactors like NADPH. sci-hub.seusp.br

Cyanide dioxygenase directly catalyzes the oxidation of cyanide to carbon dioxide and ammonia without forming a cyanate intermediate. sci-hub.semdpi.comjsirjournal.com

Substitution/Transfer Pathway: This is an assimilatory pathway where cyanide is incorporated into less toxic compounds. sci-hub.seresearchgate.net

Rhodanese (or thiosulfate (B1220275) sulfurtransferase) catalyzes the transfer of a sulfur atom from a donor like thiosulfate to cyanide, forming the much less toxic thiocyanate (B1210189) (SCN⁻) and sulfite. researchgate.net

β-Cyanoalanine synthase (CAS) catalyzes the reaction of cyanide with an amino acid precursor like cysteine or O-acetylserine to form β-cyanoalanine, which can then be further metabolized. sci-hub.seresearchgate.netelifesciences.org This allows the microorganism to use cyanide as a nitrogen source, preventing toxicity and promoting growth. sci-hub.se

Synthesis Pathway: This is another assimilatory pathway where cyanide is used to synthesize amino acids. sci-hub.se Enzymes like β-cyanoalanine synthase and γ-cyano-α-aminobutyric acid synthase catalyze reactions between cyanide and amino acid residues to produce compounds such as β-cyanoalanine and γ-cyano-α-aminobutyric acid. sci-hub.seresearchgate.net

Table 1: Summary of Enzymatic Degradation Pathways for Cyanide

Degradation Pathway Key Enzymes Reactants End Products Conditions
Hydrolytic Cyanide hydratase, Cyanidase, Nitrilase, Nitrile hydratase Cyanide (HCN), Organic Nitriles (R-CN) Formamide, Formic acid, Ammonia, Carboxylic acid Aerobic/Anaerobic
Oxidative Cyanide monooxygenase, Cyanase, Cyanide dioxygenase Cyanide (CN⁻), Oxygen Carbon dioxide, Ammonia, Cyanate (intermediate) Aerobic
Reductive Nitrogenase Hydrogen Cyanide (HCN) Methane (B114726), Ammonia Anaerobic
Substitution/Transfer Rhodanese, β-Cyanoalanine synthase Cyanide (CN⁻), Sulfur donor, Cysteine Thiocyanate, β-cyanoalanine Aerobic/Anaerobic
Synthesis β-Cyanoalanine synthase, γ-Cyano-α-aminobutyric acid synthase Cyanide (CN⁻), Amino acid residues β-cyanoalanine, γ-Cyano-α-aminobutyric acid Aerobic/Anaerobic

This table is generated based on information from multiple sources. mdpi.commdpi.comembopress.orgresearchgate.netsci-hub.semdpi.comusp.brencyclopedia.pubresearchgate.netsrce.hr

A wide variety of microorganisms have demonstrated the ability to degrade cyanide. These cyanotrophic organisms can utilize cyanide as their sole source of carbon and nitrogen for growth. mdpi.comembopress.org

Bacteria: Bacteria are the most extensively studied group for cyanide bioremediation. mdpi.com Many bacterial genera have been identified as effective cyanide degraders, including Pseudomonas, Bacillus, Klebsiella, Rhodococcus, Alcaligenes, and Aerococcus. mdpi.commdpi.comresearchgate.net For instance, Pseudomonas pseudoalcaligenes is a well-studied bacterium capable of detoxifying high concentrations of cyanide. nih.govd-nb.info Some bacteria can utilize more than one degradation pathway, depending on environmental conditions like oxygen availability and the initial cyanide concentration. mdpi.com Aerobic degradation processes are generally reported to be faster than anaerobic ones. mdpi.com

Fungi: Several fungal species are also capable of breaking down cyanide. sci-hub.seresearchgate.net Fungi like Trichoderma spp. and white-rot fungi such as Trametes versicolor and Phanerochaete chrysosporium typically use hydrolytic or oxidative pathways. sci-hub.seresearchgate.net Fungal enzymes, particularly cyanide hydratase, can irreversibly convert cyanide into formamide, which is then further metabolized. sci-hub.se

Algae: While less studied, some species of algae, such as Chlorella vulgaris, have been reported to degrade cyanide, although they can be inhibited by high concentrations of the compound. srce.hr

The mechanism of microbial degradation involves the microorganisms transforming free cyanide and metal-cyanide complexes into simpler, less toxic molecules like ammonia, bicarbonate, and carbon dioxide. mdpi.com The free metals that are released in this process can then precipitate out of the solution or be adsorbed by the microbial biofilm. mdpi.com

To enhance the efficiency and speed of cyanide bioremediation, several emerging technologies are being explored. mdpi.comresearchgate.net

Electro-bioremediation (EK-Bio) is a promising technology that combines microbial degradation with an electric field. mdpi.comencyclopedia.pub This technique is particularly useful for the in-situ treatment of low-permeability soils, such as clay. mdpi.comencyclopedia.pub It involves applying a low-intensity direct electric current between electrodes placed in the contaminated soil. mdpi.comencyclopedia.pub The electric current induces several transport mechanisms:

Electromigration: The movement of charged ions (like CN⁻) in the soil towards the oppositely charged electrode. mdpi.com

Electro-osmosis: The movement of pore water, which helps to transport dissolved contaminants, nutrients, and microorganisms through the soil. mdpi.com

Electrophoresis: The movement of charged particles, including microbial cells. mdpi.com

By facilitating the movement and collocation of contaminants, nutrients, and microorganisms, the electric field can stimulate and accelerate the biological degradation process. mdpi.comencyclopedia.pub This technology has the potential to overcome the limitations of traditional bioremediation, especially in environments where the bioavailability of contaminants to microbes is low. mdpi.com While effective, the process can be affected by factors such as changes in soil pH near the electrodes and the energy input required. encyclopedia.pubresearchgate.net

Other emerging approaches include the use of microbial fuel cells, which can generate electricity while treating cyanide-contaminated wastewater, and advanced anaerobic digestion systems that can produce biogas from the degradation process. mdpi.comresearchgate.net

Analytical Methodologies for Lithium and Cyanide Species

Spectrophotometric and Colorimetric Techniques

Spectrophotometric and colorimetric methods are widely used for the determination of lithium and cyanide due to their simplicity and cost-effectiveness. These techniques rely on the formation of a colored complex between the target ion and a specific reagent, with the intensity of the color being proportional to the ion's concentration.

For lithium analysis, a common method involves the use of Thoron, also known as 1-(o-arsenophenylazo)-2-naphthol-3,6-disulfonic acid, sodium salt. nih.gov In an alkaline acetone (B3395972) medium, lithium reacts with Thoron to cause a bathochromic shift in the reagent's spectrum, and the change in absorbance is measured at approximately 480 nm. nih.govmt.com This method has shown good agreement with atomic absorption spectroscopy results. nih.gov Another reagent used for the spectrophotometric determination of lithium is 1,4-dihydroxyanthraquinone (Quinizarin). researchgate.netucc.edu.gh In a dimethylsulfoxide medium, Quinizarin reacts with lithium ions to form a bluish-violet complex with a maximum absorbance at 601 nm. researchgate.netucc.edu.gh

For cyanide detection, a prevalent colorimetric method is based on the König reaction. sigmaaldrich.com In this reaction, cyanide is first converted to cyanogen (B1215507) chloride, which then reacts with a pyridine-barbituric acid reagent to produce a red-colored complex with an absorbance maximum at 578 nm. epa.govepa.gov Another approach involves the reaction of cyanide with p-nitrobenzaldehyde and o-dinitrobenzene, resulting in a blue-violet color that is proportional to the cyanide concentration. nih.gov This method is reported to be specific for cyanide and can detect concentrations as low as 0.05 mg/L. nih.gov

Interactive Table: Spectrophotometric/Colorimetric Methods for Lithium and Cyanide

Analyte Reagent Wavelength (nm) Key Features
Lithium Thoron 480 Performed in alkaline acetone medium. nih.govmt.com
Lithium Quinizarin 601 Performed in dimethylsulfoxide medium. researchgate.netucc.edu.gh
Cyanide Pyridine-barbituric acid 578 Based on the König reaction. epa.govepa.gov

Atomic Absorption Spectroscopy (AAS) and Related Methods (e.g., ICP-OES, ICP-MS)

Atomic Absorption Spectroscopy (AAS) and its related, more advanced techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful tools for elemental analysis, offering high sensitivity and specificity.

AAS is a well-established method for determining lithium concentrations in various samples, including water and biological fluids. nemi.govontosight.ai The principle involves atomizing a sample in a flame, where lithium atoms absorb light at a characteristic wavelength (typically 670.8 nm). ontosight.aiscielo.br The amount of light absorbed is directly proportional to the concentration of lithium in the sample. ontosight.ai The method is known for its high sensitivity, good precision, and relatively low cost. ontosight.ai A study comparing AAS with flame atomic emission spectrometry (FAES) for serum lithium determination found both methods to be satisfactory in terms of precision and accuracy. scielo.br

ICP-OES and ICP-MS are also widely employed for the analysis of materials used in lithium-ion batteries. spectroscopyonline.comicpms.cz These techniques can accurately measure the elemental composition of cathode materials, electrolytes, and other battery components. spectroscopyonline.comicpms.cz ICP-OES, for instance, has been used to evaluate metal recovery efficiency in recycling processes for spent lithium-ion batteries. icpms.cz While direct analysis of cyanide by these methods is not typical, they are crucial for determining the concentrations of metallic elements that may be complexed with cyanide.

Interactive Table: AAS and Related Methods for Lithium Analysis

Technique Principle Typical Wavelength (nm) Applications
AAS Absorption of light by free atoms 670.8 Water analysis, clinical analysis. nemi.govontosight.ai
ICP-OES Emission of light from excited atoms in plasma Element-specific Battery material analysis, recycling process monitoring. spectroscopyonline.comicpms.cz

Electrochemical Detection Methods (e.g., Voltammetry, Ion-Selective Electrodes)

Electrochemical methods offer sensitive and selective means for the determination of both lithium and cyanide ions. These techniques measure changes in electrical properties like potential or current that result from chemical reactions involving the analyte.

Ion-Selective Electrodes (ISEs) are a type of potentiometric sensor that responds specifically to a particular ion in a solution. Lithium ISEs have been developed using various ionophores, such as 1,10-phenanthroline (B135089) derivatives, incorporated into a PVC membrane. These electrodes exhibit good selectivity for lithium over other alkali and alkaline earth metal ions. All-solid-state ISEs for lithium, sodium, and potassium have also been demonstrated, which utilize insertion materials as an inner solid-contact layer to improve potential stability and response time. rsc.org Commercially available lithium ISEs can measure concentrations over a wide range, typically from 0.1 to 5000 mg/L. ntsensors.com

Voltammetry is another powerful electrochemical technique used for cyanide detection. Differential pulse voltammetry (DPV) has been employed for the determination of cyanide based on the electrochemical reduction of mercury(II) cyanide at a hanging mercury drop electrode (HMDE). thaiscience.info This method has been successfully applied to the analysis of cyanide in industrial samples. thaiscience.info Other voltammetric methods have utilized modified electrodes, such as carbon paste electrodes modified with natural clay, for the cathodic stripping voltammetric determination of cyanide. tandfonline.com Viologen-substituted anthrone (B1665570) derivatives have also been investigated as selective electrochemical sensors for cyanide. rsc.org

Interactive Table: Electrochemical Methods for Lithium and Cyanide

Technique Analyte Principle Key Features
Ion-Selective Electrode Lithium Potentiometry High selectivity, wide concentration range. ntsensors.com
Differential Pulse Voltammetry Cyanide Voltammetry Utilizes hanging mercury drop electrode. thaiscience.info

Chromatographic Techniques (e.g., GC, HPLC, Ion Chromatography)

Chromatographic techniques are essential for the separation and quantification of components in complex mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are particularly relevant for the analysis of cyanide.

GC is a widely used method for the determination of cyanide, often involving a headspace sampling technique. nih.govnyc.govnauss.edu.sa In this approach, cyanide in a sample is converted to volatile hydrogen cyanide (HCN), which is then introduced into the GC system. nauss.edu.sa Various detectors can be used, including nitrogen-phosphorus detectors (NPD) and flame ionization detectors (FID). nyc.govnauss.edu.sa Cryogenic oven trapping can be employed to enhance sensitivity by trapping the entire amount of cyanide from the headspace sample before analysis. nih.gov

HPLC, often coupled with fluorescence detection, provides a sensitive method for cyanide determination. nih.gov A common derivatization reaction involves the transformation of cyanide into a fluorescent 1-cyano-2-benzoisoindole derivative by reacting it with 2,3-naphthalenedialdehyde and taurine (B1682933). nih.gov This method has a very low detection limit, in the range of micrograms per liter. nih.gov

While less common for direct lithium analysis, ion chromatography can be used for the separation and determination of various ions, including lithium, in aqueous samples.

Interactive Table: Chromatographic Techniques for Cyanide Analysis

Technique Detector Principle/Derivatization Key Features
Headspace GC NPD, FID Conversion to volatile HCN Rapid analysis, suitable for various matrices. nyc.govnauss.edu.sa
GC with Cryogenic Trapping NPD Trapping of HCN before analysis High sensitivity. nih.gov

Fluorimetric Techniques for Enhanced Sensitivity

Fluorimetric techniques are known for their exceptional sensitivity and are particularly useful for detecting trace amounts of substances. Both lithium and cyanide can be determined using fluorimetric methods.

For lithium, a spectrofluorimetric method has been developed based on its reaction with 1,4-dihydroxyanthraquinone (quinizarin) in a dimethylsulfoxide medium. researchgate.net The resulting fluorescent complex is measured at an excitation wavelength of 602 nm and an emission wavelength of 670 nm. researchgate.net This method is linear over a concentration range of 2–40 μg/L of lithium. researchgate.net

Several fluorimetric reactions have been explored for the determination of cyanide. rsc.org One method is based on the displacement of 8-hydroxyquinoline-5-sulfonic acid (HQS) from a non-fluorescent palladium complex by cyanide, followed by the reaction of the liberated HQS with magnesium to form a fluorescent species. rsc.org Another approach utilizes the inhibitory effect of cyanide on the reaction between iodine and fluorescein. rsc.orgtandfonline.com A highly sensitive method involves the reaction of cyanide with o-phthalaldehyde (B127526) (OPA) or 2,3-naphthalenedialdehyde (NDA) and an amino acid like glycine (B1666218) to form a fluorescent isoindole derivative. rsc.org The method using NDA has a reported detection limit as low as 0.03 µg/L. rsc.org A specific method for detecting cyanide in biological fluids uses the reaction of hydrocyanic acid with 2,3-naphthalenedialdehyde and taurine to form a fluorescent 1-cyano-2-benzoisoindole derivative, with excitation at 418 nm and emission at 460 nm. nih.gov

Interactive Table: Fluorimetric Techniques for Lithium and Cyanide

Analyte Reagent/Reaction Excitation λ (nm) Emission λ (nm) Detection Limit
Lithium Quinizarin 602 670 2 µg/L researchgate.net
Cyanide Pd-HQS-Mg Not specified Not specified 0.40 µg/L rsc.org
Cyanide Fluorescein-Iodine 494 514 0.004 µg/25 ml tandfonline.com
Cyanide OPA-glycine Not specified Not specified 0.25 µg/L rsc.org
Cyanide NDA-glycine Not specified Not specified 0.03 µg/L rsc.org

X-ray Fluorescence (XRF) for Elemental Analysis

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. thermofisher.comspectro.com It is particularly useful in the analysis of materials related to lithium-ion batteries. thermofisher.comjeolusa.com

While direct analysis of lithium, a very light element, by XRF is generally not feasible due to its low fluorescence yield, the technique is invaluable for analyzing other elements present in lithium compounds and associated materials. thermofisher.comazom.comevidentscientific.com For instance, portable XRF (pXRF) analyzers can identify a suite of pathfinder elements associated with lithium-bearing pegmatites, such as potassium, rubidium, and tantalum. evidentscientific.com In the context of lithium-ion battery production and recycling, XRF is used for quality control of raw materials, confirming the elemental composition of cathodes and anodes, and analyzing the "black mass" recovered from spent batteries to determine its economic value based on the content of metals like cobalt, nickel, and manganese. thermofisher.comspectro.comxrfscientific.com

An indirect method for determining trace amounts of lithium in mineral water using XRF has been developed. nih.gov This method involves the precipitation of lithium with a stoichiometric potassium lithium periodatoferrate(III) complex, followed by the XRF analysis of iron in the dissolved precipitate. nih.gov

Interactive Table: Applications of XRF in Lithium-Related Analysis

Application Target Elements Key Features
Exploration of Lithium Deposits K, Rb, Ta, Sn, etc. Identifies pathfinder elements for lithium. evidentscientific.com
Quality Control in Battery Production Ni, Co, Mn, Cu Non-destructive analysis of electrode materials. spectroscopyonline.comthermofisher.com
Battery Recycling Co, Ni, Cu, Mn Determines elemental content of "black mass". thermofisher.comspectro.com

Future Research Directions and Unaddressed Challenges in Lithium Cyanide Chemistry

The exploration of lithium cyanide (LiCN) and its derivatives is a burgeoning field, driven by the compound's unique properties and its potential in advanced materials and chemical synthesis. However, significant challenges and unanswered questions remain. Future research is poised to focus on several key areas, from refining its synthesis to harnessing its potential in next-generation technologies.

Q & A

Q. How can researchers accurately quantify cyanide species in this compound solutions using modern analytical techniques?

  • Methodological Answer : Automated colorimetric methods (e.g., EPA 335.4) with membrane dialysis minimize interferences from thiocyanates and sulfides. Calibration curves using potassium cyanide standards (0.1–10 ppm range) and quality control via duplicate samples (≤35% RPD) ensure precision . Data validation includes blank subtraction and recovery tests (85–115% acceptable) .

Advanced Research Questions

Q. What methodologies are recommended for determining the thermodynamic stability of this compound under varying environmental conditions?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to measure decomposition temperatures (Td) under controlled humidity (0–80% RH). Compare experimental ΔHf values with computational models (e.g., DFT calculations for lattice energy) to resolve discrepancies in literature-reported stability ranges .

Q. How can contradictory data on the reactivity of this compound with organic solvents be systematically resolved?

  • Methodological Answer : Design a matrix of controlled experiments varying solvent polarity (e.g., DMSO vs. THF), temperature (25–60°C), and LiCN concentration. Use <sup>13</sup>C NMR to track cyanide speciation and GC-MS to identify byproducts. Apply multivariate regression to isolate dominant factors (e.g., solvent dielectric constant vs. Lewis acidity) causing discrepancies .

Q. What strategies should be employed to validate this compound experimental data when encountering matrix interferences?

  • Methodological Answer : Implement matrix-matched calibration standards and standard addition methods to account for ionic strength effects. For solid-state studies, use synchrotron XRD to differentiate LiCN polymorphs from impurities (e.g., LiOH). Validate with independent techniques like Raman spectroscopy or ICP-OES for cross-correlation .

Q. What are the critical factors in designing a life cycle assessment (LCA) for this compound production processes?

  • Methodological Answer : Define system boundaries to include lithium extraction (e.g., brine vs. ore), cyanide synthesis (e.g., Andrussow process), and waste treatment. Ensure consistency in energy mix assumptions (e.g., grid electricity vs. renewables) and allocation methods (mass vs. economic basis) when comparing LCAs. Sensitivity analysis identifies high-impact variables (e.g., HCN leakage rates) .

Q. What computational approaches are most effective for modeling the electronic structure of this compound in solid-state studies?

  • Methodological Answer : Plane-wave DFT with van der Waals corrections (e.g., PBE-D3) accurately predicts LiCN’s bandgap and ionic conductivity. Validate with experimental XPS data for valence bands and neutron diffraction for lattice parameters. Open-source codes (e.g., Quantum ESPRESSO) enhance reproducibility .

Data Presentation & Reproducibility

Q. How should large datasets from this compound kinetic studies be presented to ensure clarity and reproducibility?

  • Methodological Answer : Raw data (e.g., time-resolved UV-Vis spectra) should be archived in supplementary materials. Processed data in the main text must include error bars (±2σ) and statistical metrics (R<sup>2</sup>, p-values). Follow journal guidelines for figure formatting (e.g., ACS Style) and provide instrument calibration logs .

Q. What steps ensure methodological reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Publish detailed protocols for inert-atmosphere techniques (e.g., Schlenk line operation) and include batch-specific impurity profiles (e.g., ICP-MS trace metal analysis). Share crystallographic data (CIF files) in repositories like the Cambridge Structural Database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.